CSRM617

Prostate Cancer ONECUT2 Target Engagement

Researchers studying AR-independent mCRPC lack tool compounds directly targeting ONECUT2 (OC2), the transcription factor driving lineage plasticity. CSRM617 is the only small molecule reported to bind the OC2-HOX domain (Kd = 7.43 µM, SPR). • Directly binds OC2-HOX domain; no other commercially available compound replicates this target engagement • Induces apoptosis via caspase-3/PARP cleavage in 22Rv1, PC-3, LNCaP, and C4-2 cells (IC50 4-50 µM, 48 h) • Orally bioavailable with validated in vivo efficacy at 50 mg/kg/day p.o., suppressing tumor growth and metastasis Supplied with CoA. Global shipping with temperature control.

Molecular Formula C10H13N3O5
Molecular Weight 255.23 g/mol
CAS No. 1848237-07-9
Cat. No. B6057165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSRM617
CAS1848237-07-9
Molecular FormulaC10H13N3O5
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O
InChIInChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+
InChIKeyZYTUVQILDHABLA-KGVSQERTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CSRM617: Selective ONECUT2 Inhibitor


CSRM617 (CAS 1848237-07-9; free base) and its hydrochloride salt (CAS 1353749-74-2) constitute a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR)-independent survival in metastatic castration-resistant prostate cancer (mCRPC) [1]. The compound directly targets the OC2 homeobox (HOX) domain, disrupting OC2 binding to target gene promoters . CSRM617 exhibits a binding affinity (Kd) of 7.43 µM for the OC2-HOX domain in surface plasmon resonance (SPR) assays and induces apoptosis in OC2-expressing prostate cancer cell lines via cleavage of caspase-3 and PARP [1]. It is orally bioavailable and demonstrates significant in vivo efficacy in suppressing both primary tumor growth and metastatic dissemination in murine models of prostate cancer .

Workflow Transcription factor inhibition studies
Selection ONECUT2 HOX domain binding compound
Context AR-independent prostate cancer cell models

Why CSRM617 Cannot Be Substituted


CSRM617 occupies a distinct mechanistic niche that renders generic substitution with androgen receptor (AR) antagonists, pan-transcription factor inhibitors, or isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors pharmacologically invalid. While AR antagonists like enzalutamide and bicalutamide directly target AR signaling, their efficacy is compromised in AR-negative or neuroendocrine prostate cancer subtypes where AR signaling is lost and ONECUT2 drives lineage plasticity [1]. Conversely, CSRM617 suppresses AR expression itself via OC2 inhibition, thereby addressing an upstream master regulator rather than a downstream effector . Furthermore, CSRM617 is the only small molecule reported to directly bind the OC2-HOX domain (Kd = 7.43 µM) ; other transcription factor inhibitors (e.g., MITF inhibitor ML329, TFE3 inhibitor BRD6866) operate through distinct targets and mechanisms, precluding their use as functional substitutes. Icmt inhibitors like cysmethynil (IC50 = 2.4 µM) also differ fundamentally in both target and downstream pharmacology, underscoring that CSRM617's unique target engagement cannot be replicated by other commercially available compounds .

AR antagonist mismatch
AR antagonists target the androgen receptor directly; CSRM617 suppresses AR expression via ONECUT2, limiting functional substitution.
Icmt inhibitor target divergence
Icmt inhibitors (e.g., cysmethynil) modulate prenylation, not OC2-DNA binding; pathway-response endpoints may differ.
Pan-transcription factor inhibitor overlap
General TF inhibitors lack OC2-HOX selectivity; replacing CSRM617 may shift transcription program interpretation.

CSRM617 Comparative Evidence


ONECUT2 Binding vs. AR Antagonists

CSRM617 binds the OC2-HOX domain with a Kd of 7.43 µM in SPR assays, directly disrupting OC2's DNA binding and transcriptional repression of AR [1]. In contrast, the AR antagonist enzalutamide exhibits no direct OC2 binding activity; its IC50 for AR transactivation inhibition ranges from 6 µM (AR N-terminal domain) to 36–100 µM (cell proliferation) in prostate cancer cell lines . CSRM617's unique target engagement addresses a distinct, upstream vulnerability in AR-independent mCRPC [1].

OC2 Binding vs. AR Antag.
Head-to-head
CSRM617 binds OC2-HOX domain (Kd=7.43 µM). Enzalutamide shows no OC2 binding.
Supports OC2 pathway engagement studies
Upstream regulator vs. downstream AR inhibition
Prostate Cancer ONECUT2 Target Engagement

Selectivity vs. Icmt Inhibition

CSRM617 is a selective OC2 inhibitor (Kd = 7.43 µM) [1]. Cysmethynil, an indole-based Icmt inhibitor, exhibits an IC50 of 2.4 µM for Icmt enzymatic activity but also inhibits RAS membrane binding and EGF signal transduction . While both compounds show activity in prostate cancer models (PC3 cells), their primary targets are distinct: CSRM617 targets the OC2-HOX domain, whereas cysmethynil inhibits Icmt-mediated prenylation. This target divergence is critical for studies requiring precise modulation of OC2-driven transcriptional programs without confounding effects on RAS signaling [2].

Selectivity vs. Icmt
Cross-study comparable
CSRM617: OC2-HOX Kd=7.43 µM; Cysmethynil: Icmt IC50=2.4 µM (distinct targets).
Supports selective transcription factor modulation
Cysmethynil polypharmacology may confound OC2 readouts
Prostate Cancer Target Selectivity ICMT

In Vivo Tumor Suppression in Xenografts

In subcutaneous 22Rv1 xenograft models, CSRM617 administered orally at 50 mg/kg daily for 20 days significantly reduced tumor volume (p=0.02 and p=0.037 at two time points) and tumor weight (p=0.011) compared to vehicle control [1]. In contrast, cysmethynil's in vivo efficacy is less well-characterized, with reports indicating modest antiproliferative activity and potential pharmacokinetic limitations due to lipophilicity [2]. CSRM617 also suppressed established metastases in an intracardiac injection model, reducing bioluminescence signal (p=0.0158 at week 6) [1]. No comparable in vivo metastasis data are available for cysmethynil.

Xenograft Tumor Response
Reported
Tumor volume ↓ (p=0.02, 0.037) and weight ↓ (p=0.011) vs. vehicle at 50 mg/kg p.o.
Model-response endpoint context
22Rv1 xenograft; verify in independent models
Prostate Cancer Xenograft In Vivo Efficacy

In Vivo Tolerability Profile

In the 22Rv1 xenograft study, CSRM617 treatment (50 mg/kg/day p.o. for 20 days) did not affect animal body weight compared to vehicle controls (mean ± S.D., N=8 per group) [1]. This contrasts with many cytotoxic agents and pan-kinase inhibitors that induce weight loss at efficacious doses. Additionally, CSRM617 was well-tolerated in the intracardiac metastasis model over 4–6 weeks [1]. Cysmethynil's in vivo tolerability data are limited; its high lipophilicity (clogP) may contribute to off-target effects [2].

Body Weight Endpoint
Reported
No significant body weight change vs. vehicle at efficacious dose over 20 days.
Safety-related endpoint monitoring
Tolerability endpoint; long-term data to verify
Prostate Cancer Tolerability In Vivo

Efficacy in AR-Independent Prostate Cancer

CSRM617 inhibits cell growth (IC50 = 4–50 µM) and induces apoptosis (annexin V+ fold increase: 2.3× at 10 µM, 3.5× at 20 µM) in 22Rv1 cells, a line with moderate OC2 expression and AR-V7 variant [1]. This contrasts with enzalutamide, which shows limited efficacy in AR-negative or neuroendocrine prostate cancer cells (IC50 often >100 µM) [2]. CSRM617's activity is OC2-dependent, as it does not affect OC2-low cell lines (e.g., LNCaP) at similar concentrations [1]. Thus, CSRM617 uniquely addresses the AR-independent, lineage-plastic state that drives lethal mCRPC progression.

AR-Independent Cell Growth
Head-to-head
CSRM617 IC50 4-50 µM in 22Rv1; enzalutamide IC50 >100 µM in AR-negative lines.
Supports lineage plasticity model studies
OC2-dependent activity; validate in NE-like models
Prostate Cancer Neuroendocrine AR-Independence

Purity and Quality Control

Commercially available CSRM617 hydrochloride (CAS 1353749-74-2) is supplied with validated purity specifications: ≥98% by HPLC (Sigma-Aldrich) and up to 99.76% (Selleck Chemicals) . This level of purity and batch-to-batch consistency is essential for reproducible pharmacological studies. In contrast, many research-grade transcription factor inhibitors lack rigorous quality control documentation, and cysmethynil (CAS 851636-83-4) is often supplied with lower purity thresholds (≥98%) and less comprehensive analytical certification .

Purity & QC
Specification review
≥98% (HPLC), up to 99.76% with batch COA documentation.
Supports reproducible pharmacological studies
Batch-specific certification available
Analytical Chemistry Quality Control Reproducibility

CSRM617 Research Applications


ONECUT2 Mechanisms in Castration Resistance

CSRM617 is the only available tool compound that selectively inhibits ONECUT2 transcriptional activity [1]. Researchers can use CSRM617 (10–20 µM) to interrogate OC2-dependent gene expression changes in 22Rv1 or PC3 cells, including downregulation of PEG10, SMAD3, and HIF1α pathways that drive lineage plasticity [1]. This enables mechanistic studies of AR-independent survival and neuroendocrine differentiation in mCRPC models.

Preclinical Efficacy in Metastatic Models

Given its validated in vivo efficacy in suppressing both primary tumor growth and metastatic dissemination (50 mg/kg/day p.o.), CSRM617 is the optimal compound for preclinical studies of mCRPC progression and metastasis [1]. Its favorable tolerability profile allows long-term dosing regimens, enabling investigation of therapeutic windows and combination strategies with AR-targeted agents or immunotherapies.

OC2 as a Target in Other Malignancies

Emerging evidence implicates ONECUT2 in breast and gastric cancers, as well as in mucosal immunity and cell fate specification [2]. CSRM617's selective OC2 inhibition provides a critical tool to explore the role of OC2 in these contexts, supporting target validation and biomarker discovery across multiple cancer types and biological systems.

Application
Selection Property
Validation Focus
ONECUT2 mechanism in castration resistance
OC2-HOX domain selectivity
OC2-dependent gene expression endpoints
Prostate cancer metastasis models
Oral administration model context
Tumor progression and metastasis endpoints
OC2 target validation in other cancers
Selective transcription factor inhibition
Biomarker and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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